

Application Notes and Protocols for Calcium Imaging with [Tyr6]-Angiotensin II Stimulation

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Compound of Interest		
Compound Name:	[Tyr6]-Angiotensin II	
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Introduction

Angiotensin II (Ang II) and its analogs, such as **[Tyr6]-Angiotensin II**, are potent vasoactive peptides that play a crucial role in cardiovascular and neuronal regulation. A primary mechanism of action for Ang II is the modulation of intracellular calcium ([Ca2+]i) levels. Calcium imaging serves as a powerful technique to investigate the signaling pathways activated by Ang II receptor agonists and to screen for potential therapeutic compounds that modulate these pathways. This document provides detailed application notes and standardized protocols for conducting calcium imaging experiments using **[Tyr6]-Angiotensin II** stimulation.

Principle

[Tyr6]-Angiotensin II, an analog of Angiotensin II, binds predominantly to the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that leads to a rapid and transient increase in intracellular calcium concentration. This calcium signal originates from two main sources: release from intracellular stores, primarily the endoplasmic reticulum (ER), and influx from the extracellular space through various ion channels. By loading cells with calcium-sensitive fluorescent indicators, these dynamic changes in [Ca2+]i can be visualized and quantified using fluorescence microscopy.

Signaling Pathway

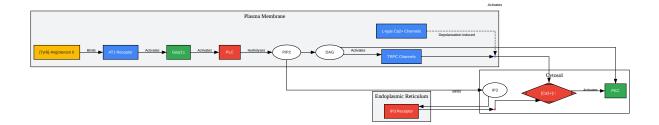


Methodological & Application

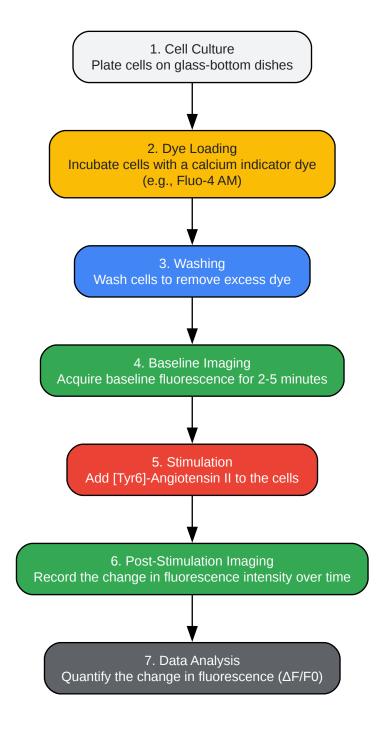
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The stimulation of the AT1 receptor by **[Tyr6]-Angiotensin II** activates a well-characterized signaling pathway. Upon ligand binding, the receptor couples to $G\alpha q/11$ proteins, which in turn activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. DAG, along with Ca2+, activates Protein Kinase C (PKC) and can also activate Transient Receptor Potential Canonical (TRPC) channels, leading to Ca2+ influx from the extracellular environment. In some cell types, this initial depolarization can also lead to the opening of voltage-gated L-type calcium channels, further contributing to the rise in intracellular calcium.[1][2][3][4]









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